3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one is a complex organic compound characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a pyridyl group attached to an indeno-pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indeno-pyrazolone core, followed by the introduction of the tert-butyl and trifluoromethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. Flow microreactor systems have been shown to be effective in the synthesis of complex organic compounds, providing better control over reaction conditions and higher yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents like DMF, dichloromethane, and ethanol. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The presence of the trifluoromethyl and tert-butyl groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(Tert-butyl)-1-(5-(trifluoromethyl)phenyl)indeno[2,3-D]pyrazol-4-one
- 3-(Tert-butyl)-1-(2-pyridyl)indeno[2,3-D]pyrazol-4-one
Uniqueness
Compared to similar compounds, 3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one is unique due to the presence of both the trifluoromethyl and pyridyl groups, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-tert-butyl-1-[5-(trifluoromethyl)pyridin-2-yl]indeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O/c1-19(2,3)18-15-16(12-6-4-5-7-13(12)17(15)27)26(25-18)14-9-8-11(10-24-14)20(21,22)23/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQHZGVLTIHDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=C1C(=O)C3=CC=CC=C32)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.